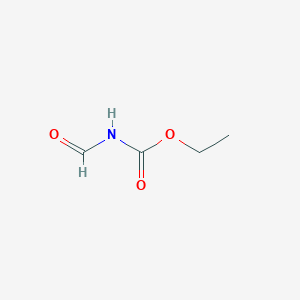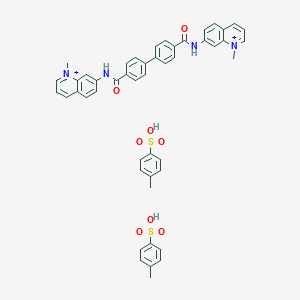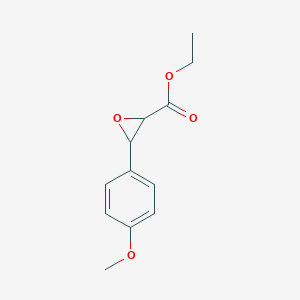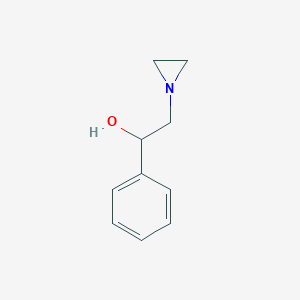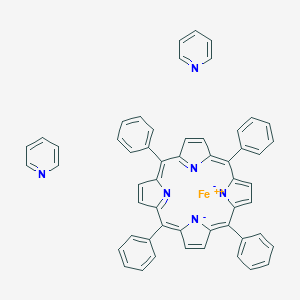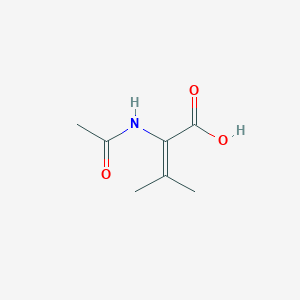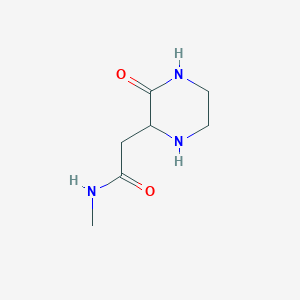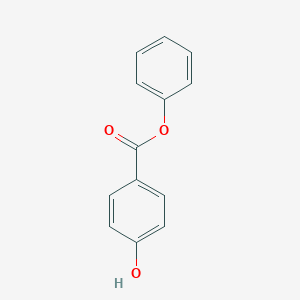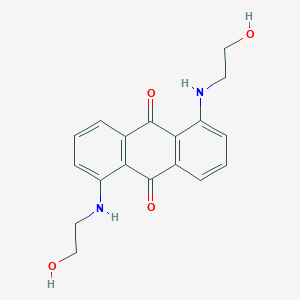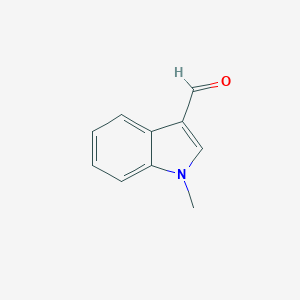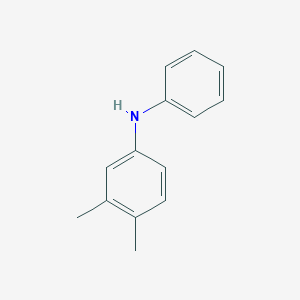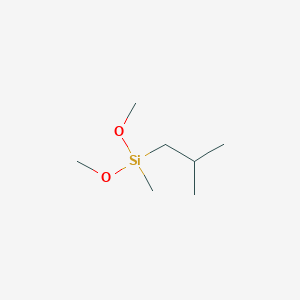
isobutyldimethoxy(methyl)silane
Descripción general
Descripción
Isobutyldimethoxymethylsilane is a useful research compound. Its molecular formula is C7H18O2Si and its molecular weight is 162.3 g/mol. The purity is usually 95%.
The exact mass of the compound Isobutyldimethoxymethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isobutyldimethoxymethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyldimethoxymethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente de Acoplamiento de Silano
El isobutyldimethoxymethylsilane se puede usar como agente de acoplamiento de silano. Estos agentes juegan un papel crucial en la mejora de la resistencia adhesiva interfacial, el tratamiento del agua, los compuestos poliméricos y los recubrimientos . Son particularmente valiosos para la multimaterialización .
Compuestos Poliméricos
El compuesto se puede utilizar en la modificación de compuestos poliméricos. La modificación basada en compuestos de agentes de acoplamiento de silano de tipo metóxido presenta mayor reactividad hacia la hidrólisis .
Vulcanización
El isobutyldimethoxymethylsilane se puede usar en el desarrollo de la vulcanización. Específicamente, los agentes de acoplamiento de silano de tipo dimetóxido tienen propiedades mejoradas, como el proceso de fabricación ecológico, las propiedades mecánicas, físicas, de hinchamiento y viscoelásticas dinámicas de los compuestos .
Modificación de la Superficie
El compuesto se puede usar para la modificación de la superficie. La modificación de la superficie agregada junto con el aglutinante asfáltico puede mejorar sus propiedades .
Síntesis en Nanopartículas
Las superficies amino-silanizadas, que se pueden lograr utilizando agentes de acoplamiento de silano como el Isobutyldimethoxymethylsilane, se utilizan en muchos laboratorios y procesos industriales, incluida la síntesis de nanopartículas .
Inmovilización de Ligandos
Los agentes de acoplamiento de silano se pueden utilizar para la inmovilización de ligandos. Este proceso es crucial en varios campos, incluida la bioquímica y la biología molecular .
Tintes y Polímeros Orgánicos
El isobutyldimethoxymethylsilane se puede utilizar en la producción de tintes y polímeros orgánicos. Esto se debe a la capacidad de los agentes de acoplamiento de silano para introducir grupos funcionales en las superficies de las partículas .
Agentes de Refuerzo
El compuesto se puede utilizar como agente de refuerzo en fibras naturales y compuestos. Esta aplicación ha recibido una atención significativa por parte de investigadores e ingenieros .
Mecanismo De Acción
Isobutyldimethoxy(methyl)silane, also known as Isobutyldimethoxymethylsilane or ISOBUTYLMETHYLDIMETHOXYSILANE, is an organic silicon compound . It has a molecular weight of 162.3 and a CAS Number of 18293-82-8 .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.82 . These properties suggest that the compound could be well-absorbed and distributed in the body, potentially impacting its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility is 510mg/L at 20℃ , suggesting that temperature can affect its solubility and potentially its action. Moreover, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C , indicating that storage conditions can impact its stability.
Propiedades
IUPAC Name |
dimethoxy-methyl-(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-7(2)6-10(5,8-3)9-4/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUESRADRPFMUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939660 | |
| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18293-82-8 | |
| Record name | Dimethoxymethyl(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyldimethoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyldimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does isobutylmethyldimethoxysilane affect bacterial adhesion to polyethylene surfaces?
A1: The research paper investigates the use of various organosilanes, including isobutylmethyldimethoxysilane, to modify polyethylene surfaces and study their impact on the adhesion of Aeromonas hydrophila bacteria. While the study highlights dimethoxydimethylsilane as the most effective agent, it mentions that after a two-week incubation period, all chemically modified materials, including the one treated with isobutylmethyldimethoxysilane, demonstrated improved anti-adhesive properties compared to the unmodified polyethylene surface []. This suggests that isobutylmethyldimethoxysilane, by modifying the surface properties of polyethylene, can contribute to a reduction in bacterial attachment. Further research focusing specifically on isobutylmethyldimethoxysilane is needed to fully understand its mechanism of action and efficacy in preventing biofilm formation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


